molecular formula C10H16N6OS B1202619 Hydroxymethyl cimetidine CAS No. 59359-50-1

Hydroxymethyl cimetidine

Katalognummer B1202619
CAS-Nummer: 59359-50-1
Molekulargewicht: 268.34 g/mol
InChI-Schlüssel: JSTWNRREBFKXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxymethyl cimetidine is a metabolite of cimetidine . Its chemical formula is C10H16N6S . It is not a naturally occurring metabolite and is only found in individuals exposed to cimetidine or its derivatives .


Synthesis Analysis

Cimetidine, the parent compound of hydroxymethyl cimetidine, is synthesized through a series of reactions . The synthesis involves the reaction of 2-chloroacetoacetic ether with 2 moles of formamide to get 4-carbethoxy-5-methylimidazole. This carbethoxy group is then reduced by sodium in liquid ammonia to produce 4-hydroxymethyl-5-methylimidazole. The hydrochloride of the resulting alcohol is reacted with 2-mercaptoethylamine hydrochloride to give 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride .


Molecular Structure Analysis

The InChI key for hydroxymethyl cimetidine is AQIXAKUUQRKLND-UHFFFAOYSA-N . The SMILES representation is CN\C(NCCSCC1=C©NC=N1)=N\C#N .

Wissenschaftliche Forschungsanwendungen

  • Effects on Hormone Metabolism : Cimetidine is known to affect the metabolism of hormones. It significantly reduces the 2-hydroxylation of estradiol, leading to an increase in serum estradiol concentration. This mechanism is believed to contribute to signs of estrogen excess observed with long-term use of cimetidine (Galbraith & Michnovicz, 1989).

  • Role in Ischemia-Reperfusion Injury : Studies show that cimetidine can reduce necrosis in ischemia-reperfusion injury in rat skin flaps. It demonstrates a beneficial effect similar to that of hydroxyzine, but less effective compared to vitamin C (Georgopoulos et al., 2012).

  • Analytical Determination : Cimetidine and its metabolites, including hydroxymethyl cimetidine, can be determined in serum and urine using liquid-chromatographic procedures. This is crucial for clinical assessments, especially in patients undergoing treatment with cimetidine (Ziemniak et al., 1981).

  • Prevention of Periodontitis : Cimetidine, applied topically, has been shown to inhibit inflammation and bone loss in experimental periodontitis in rabbits. This suggests its potential application in preventing periodontal diseases (Hasturk et al., 2006).

  • Influence on Drug Metabolism : Cimetidine inhibits microsomal drug metabolism, leading to prolonged drug half-life and interaction with various drugs. This property is important in understanding drug-drug interactions in clinical settings (Pelkonen & Puurunen, 1980).

  • Pharmacokinetic Interactions : Cimetidine's pharmacokinetic interactions occur at the sites of gastrointestinal absorption and elimination, affecting the metabolism and excretion of several drugs. This knowledge is vital for managing potential drug interactions in patients (Somogyi & Muirhead, 1987).

  • Degradation in Oxidative Processes : Cimetidine undergoes degradation in various oxidative processes, forming degradation products through transformations. Understanding these transformations is important for assessing environmental impact and potential toxicity (Quaresma et al., 2020).

  • Plasma Concentration Interaction : The combination of hydroxyzine and cimetidine is more effective in certain conditions due to cimetidine's ability to increase the plasma concentration of hydroxyzine (Salo et al., 1986).

  • Inhibition of Estrogen Metabolism in Women : Cimetidine inhibits estradiol metabolism in women, which may be beneficial in hypoestrogenic states like osteoporosis (Michnovicz & Galbraith, 1991).

  • Interaction with Kidney Transporters : Cimetidine affects the tubular secretion of organic cations in the kidney, primarily by inhibiting efflux transporters rather than uptake transporters (Ito et al., 2012).

Eigenschaften

IUPAC Name

1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWNRREBFKXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSCC1=C(N=CN1)CO)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208103
Record name Hydroxymethyl cimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxymethyl cimetidine

CAS RN

59359-50-1
Record name Hydroxymethyl cimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyl cimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE HYDROXYMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxymethyl cimetidine
Reactant of Route 2
Reactant of Route 2
Hydroxymethyl cimetidine
Reactant of Route 3
Reactant of Route 3
Hydroxymethyl cimetidine
Reactant of Route 4
Hydroxymethyl cimetidine
Reactant of Route 5
Hydroxymethyl cimetidine
Reactant of Route 6
Reactant of Route 6
Hydroxymethyl cimetidine

Citations

For This Compound
38
Citations
JA Ziemniak, RJ Wynn, JV Aranda… - Developmental …, 1984 - karger.com
… Cimetidine sulfoxide and hydroxymethyl cimetidine were detected in the serum and urine of 2 patients, and the elimination half-life of these metabolites was two- to threefold longer than …
Number of citations: 22 karger.com
JA Ziemniak, DA Chiarmonte, JJ Schentag - Clinical chemistry, 1981 - academic.oup.com
… No interconversion during analysis was seenfor cimetidine sulfoxide, hydroxymethyl cimetidine, or guanyl urea cimetidine, but cimetidine is converted to its sulfoxide metabolite during …
Number of citations: 71 academic.oup.com
A Somogyi, R Gugler - Clinical pharmacokinetics, 1983 - Springer
… Metabolites of cimetidine in man represent 25 to 40% of the total elimination, with 1 major metabolite (cimetidine sulphoxide; 10–15%) and 1 minor metabolite (hydroxymethyl cimetidine…
Number of citations: 187 link.springer.com
CW Lloyd, WJ Martin, BD Taylor, AR Hauser - The Journal of pediatrics, 1985 - Elsevier
… Mean concentration-time profiles for cimetidine (e), cimetidine sulfoxide (o), and hydroxymethyl cimetidine (2Q. for the hydroxymethyl cimetidine metabolite was 0.45 _+ 0.12 ~g/ml, and …
Number of citations: 28 www.sciencedirect.com
JA Ziemniak, RJ Cersosimo, J Russo Jr… - American Journal of …, 1984 - Elsevier
… Both hydroxymethyl cimetidine and cimetidine sulfoxide demonstrated dialysis removal similar to cimetidine. The respective dialysis clearances, as determined by equation 2, were 90 ± …
Number of citations: 13 www.sciencedirect.com
TL Ching, GRMM Haenen, A Bast - Chemico-biological interactions, 1993 - Elsevier
… metabolites like cimetidine sulfoxide and 5-hydroxymethyl cimetidine [24]. The oxidized product, … The major product formed in vitro is a 5hydroxymethyl cimetidine sulfoxide [25]. This …
Number of citations: 105 www.sciencedirect.com
CW Lloyd, WJ Martin, J Nagle, AR Hauser - Journal of Chromatography B …, 1985 - Elsevier
A high-performance liquid chromatographic method for the detection of cimetidine and its metabolites in plasma was developed which has a short analysis time and good resolution. …
Number of citations: 12 www.sciencedirect.com
JA Ziemniak, BM Assael, R Padoan… - European journal of …, 1984 - Springer
… The peak concentrations for hydroxymethyl cimetidine and cimetidine sulfoxide were 0.29+0.15 … The mean terminal half-lives for cimetidine, hydroxymethyl cimetidine and cimetidine …
Number of citations: 22 link.springer.com
Q Lin, GL Lensmeyer, FC Larson - Journal of analytical …, 1985 - academic.oup.com
A high performance liquid chromatographic method for the simultaneous determination of cimetidine and its major metabolite, cimetidine sulfoxide, was developed. These compounds …
Number of citations: 19 academic.oup.com
CW Lloyd, WJ Martin, BD Taylor - Drug intelligence & clinical …, 1985 - journals.sagepub.com
… II Besidesthe parent compound, both the cimetidine sulfoxide and hydroxymethyl cimetidine metabolite concentrations were determined. The steady-state concentrations for the …
Number of citations: 7 journals.sagepub.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.